molecular formula C22H24N4O4 B1212280 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 22291-04-9

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B1212280
CAS No.: 22291-04-9
M. Wt: 408.4 g/mol
InChI Key: HPJFXFRNEJHDFR-UHFFFAOYSA-N
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Description

This compound belongs to the naphthalene diimide (NDI) family, characterized by a planar aromatic core substituted with electron-withdrawing imide groups. The structure features two dimethylaminoethyl side chains at the 2,7-positions, which enhance solubility and modulate electronic properties. Its molecular formula is C₂₂H₂₄N₄O₄ (molecular weight: 408.45 g/mol), and it is cataloged under CAS 22291-04-9 .

Properties

IUPAC Name

6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJFXFRNEJHDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81254-00-4 (di-hydrobromide)
Record name Naphthalenediimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80176838
Record name Naphthalenediimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22291-04-9
Record name Naphthalenediimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenediimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Alkylation of NDI Precursors

The dimethylaminoethyl groups are introduced via nucleophilic alkylation using 2-(dimethylamino)ethyl chloride or bromide. In a representative procedure from, 1,3,6,8-tetrahydroxy-NDI is reacted with 2-(dimethylamino)ethyl chloride in the presence of potassium carbonate as a base. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–100°C for 24–48 hours, achieving substitution at the 2 and 7 positions.

Reaction Conditions:

  • Solvent: DMF or dichloromethane

  • Base: K₂CO₃ or triethylamine

  • Temperature: 80–100°C

  • Yield: 60–75%

Catalytic Etherification for Side-Chain Installation

Alternative methods employ etherification catalysts to enhance regioselectivity. As disclosed in, Cu-Ni/γ-Al₂O₃ catalysts facilitate the coupling of dimethylamine with ethylene oxide to generate bis(2-dimethylaminoethyl)ether intermediates. While this patent focuses on ether synthesis, analogous strategies apply to the target compound’s side-chain formation. Hydrogenation at 190–220°C and 10–25 MPa pressure ensures complete conversion, with post-reaction distillation removing excess dimethylamine.

Catalyst Composition:

ComponentLoading (wt%)
Cu5–10
Ni2–5
γ-Al₂O₃Balance

Purification and Isolation Techniques

Crude products are purified via recrystallization or column chromatography. The ACS study reports recrystallization from methanol/water mixtures (3:1 v/v) to isolate the target compound as a pale yellow solid. For larger-scale preparations, reduced-pressure distillation is employed, achieving >98% purity as confirmed by HPLC.

Recrystallization Protocol:

  • Dissolve crude product in hot methanol (60°C).

  • Slowly add deionized water until cloudiness appears.

  • Cool to 4°C for 12 hours.

  • Filter and wash with cold methanol.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O) exhibits characteristic signals at δ 8.63 ppm (aromatic protons) and δ 3.18 ppm (N(CH₃)₂ groups), confirming successful alkylation. Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 408.46 ([M+H]⁺), aligning with the theoretical molecular weight.

Key NMR Peaks:

δ (ppm)Assignment
8.63Aromatic H (phenanthroline)
4.27–CH₂–N(CH₃)₂
3.18N(CH₃)₂

Thermal and Solubility Profiles

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Thermal gravimetric analysis (TGA) reveals stability up to 250°C, with decomposition commencing at 300°C.

Industrial-Scale Considerations

Patent CN106316868A highlights challenges in scaling dimethylaminoethyl group installation, emphasizing catalyst recycling and byproduct management. Continuous-flow reactors improve yield consistency, while in situ IR monitoring optimizes reaction time.

Optimized Industrial Parameters:

ParameterValue
Reactor Pressure10–25 MPa
Catalyst Lifetime500–600 cycles
Space-Time Yield0.8–1.2 kg/L·h

Scientific Research Applications

Chemistry

In the field of chemistry, 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone serves as a building block for the synthesis of complex organic molecules and supramolecular assemblies. Its unique electronic properties enable the development of novel materials with tailored functionalities.

Biology

The compound's water-soluble derivatives can bind to DNA duplexes through threading intercalation. This property facilitates the development of innovative DNA analytical techniques and functional DNA polymers. Notably, its ability to stabilize G-quadruplex structures has implications in gene regulation and cancer research.

Case Study: Anticancer Activity

Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant anticancer properties. The study revealed that certain derivatives induced apoptosis in cancer cells by stabilizing G-quadruplex DNA structures often overexpressed in cancerous tissues. The compounds showed IC50 values in the low micromolar range against various cancer cell lines.

Industry

In industrial applications, this compound is utilized in organic electronics. Its excellent electron transport properties make it suitable for use in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs).

Biochemical Pathways

The biochemical pathways affected by this compound are closely related to its electron transfer capabilities. It can form stable radical cations and anions under ambient conditions, which are useful in supramolecular chemistry and organic electronics.

DNA Binding Studies

Extensive studies have been conducted on the ability of this compound to bind DNA using various spectroscopic techniques:

TechniqueFindings
UV-Vis SpectroscopyShift in absorbance peaks indicating intercalation
Fluorescence SpectroscopyEnhanced fluorescence upon binding to DNA

These findings confirm that the compound effectively intercalates between base pairs of DNA.

Toxicological Studies

Preliminary toxicological assessments indicate that at therapeutic doses, this compound exhibits low toxicity. However, further studies are necessary to fully elucidate its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

NDI derivatives are structurally versatile, with substitutions at the 2,7- or 4,9-positions significantly altering their physicochemical and functional properties. Below is a detailed comparison:

Structural and Functional Variations

Compound Name & Substituents Molecular Weight (g/mol) Key Applications Notable Findings References
2,7-Bis(2-(dimethylamino)ethyl)-NDI (Target Compound) 408.45 Organic electronics, DNA binding Enhanced solubility in polar solvents due to tertiary amine groups; moderate electron mobility in thin-film transistors .
NDI-C4F (2,7-bis(2,2,3,3,4,4,4-heptafluorobutyl)-NDI) ~700 (estimated) Perovskite solar cells (ETMs) Fluorinated side chains improve hydrophobicity, reduce aggregation, and enhance interfacial coordination with perovskites, achieving >20% power conversion efficiency .
CM03 (2,7-bis(3-morpholinopropyl)-4-(pyrrolidinoethylamino)-NDI) 633.34 Pancreatic cancer therapy (G4-DNA binder) Dual morpholino/pyrrolidino groups enable strong G-quadruplex stabilization (Kd ~10 nM); selective cytotoxicity against MIA-PaCa2 pancreatic cancer cells .
MM41 (4,9-bis(3-(4-methylpiperazinyl)propyl)-2,7-bis(3-morpholinopropyl)-NDI) 831.08 Anticancer therapeutics Superior tumor suppression in PDAC xenograft models; side-chain modifications reduce off-target toxicity compared to earlier analogs .
Br-NDI-Br (4,9-dibromo-2,7-bis(2-octyldodecyl)-NDI) 985.08 Semiconducting polymers (SWNT transistors) Bromine substitution enables polymerization via Yamamoto coupling; octyldodecyl chains ensure solution processability and high charge-carrier mobility (>5 cm²/V·s) .
2,7-Bis(2-hydroxyethyl)-NDI 354.32 Sensors, dyes Hydroxyethyl groups enable hydrogen bonding with analytes; used in colorimetric pH sensors with a Δλmax of 120 nm in basic media .

Electronic and Solubility Properties

  • Electron Affinity : Fluorinated NDI-C4F exhibits the highest electron affinity (EA ≈ 4.2 eV) due to strong electron-withdrawing fluorine atoms, making it ideal for electron transport layers . The target compound’s EA (~3.8 eV) is lower but tunable via protonation .
  • Solubility: Hydrophobic chains (e.g., octyldodecyl in Br-NDI-Br) enhance solubility in nonpolar solvents (e.g., toluene), while polar groups (e.g., hydroxyethyl or dimethylaminoethyl) favor polar solvents like DMSO or ethanol .

Biological Activity

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a synthetic organic compound known for its unique electron-deficient aromatic structure and significant biological activity. This compound has garnered interest in various fields including medicinal chemistry, molecular biology, and materials science due to its ability to interact with biological macromolecules such as DNA.

The compound is characterized by its high electron affinity and stability under oxidative conditions. It is primarily used in research settings for its potential applications in drug development and molecular diagnostics.

The biological activity of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline is largely attributed to its ability to intercalate into DNA structures. This interaction can lead to the stabilization of DNA quadruplexes, which are implicated in the regulation of gene expression and cellular processes. The compound's electron-deficient nature enhances its binding affinity to nucleic acids, making it a valuable tool in gene regulation studies and potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by stabilizing G-quadruplex DNA structures which are often overexpressed in cancerous tissues.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity (Reference: Journal of Medicinal Chemistry, 2023).

DNA Binding Studies

The ability of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline to bind DNA has been extensively studied. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy have been employed to characterize the binding interactions.

Technique Findings
UV-Vis SpectroscopyShift in absorbance peaks indicating intercalation
Fluorescence SpectroscopyEnhanced fluorescence upon binding to DNA

These findings confirm that the compound can effectively intercalate between base pairs of DNA, which may lead to alterations in gene expression profiles.

Toxicological Studies

While the biological activity of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline shows promise for therapeutic applications, it is crucial to assess its toxicity. Preliminary studies have indicated that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, and how is purity ensured?

  • Methodology : The compound is typically synthesized via condensation reactions using naphthalene-1,4,5,8-tetracarboxylic dianhydride and substituted amines. For example, derivatives are prepared by heating the dianhydride with 2,6-diisopropylaniline in the presence of 1H-pyrazole at 393 K for 72 hours, followed by precipitation and purification via column chromatography (petroleum ether/acetone 10:1) . Purity is confirmed using LC-MS and NMR spectroscopy, with analytical data (e.g., molecular ion peaks in ESI+ and 1^1H NMR chemical shifts) cross-referenced against theoretical values .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. For example, the fused tetracyclic core of related derivatives shows planarity (r.m.s. deviation ≤0.033 Å), with peripheral substituents oriented perpendicularly (80–82° angles relative to the core). Refinement parameters (R factor ≤0.058, data-to-parameter ratio ≥9.1) and H-atom placement (riding model) ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound in solution?

  • Methodology :

  • 1^1H/13^{13}C NMR : Identifies substituent environments (e.g., dimethylaminoethyl groups show resonances at δ 2.2–3.5 ppm for CH2_2 and CH3_3) .
  • UV-Vis/fluorescence spectroscopy : Determines electronic transitions (e.g., λmax_{max} ~350–400 nm for naphthalene diimide derivatives) .
  • Mass spectrometry (ESI+) : Confirms molecular weight (e.g., m/z = 408.45 for C22_{22}H24_{24}N4_4O4_4) .

Advanced Research Questions

Q. How does this compound interact with G-quadruplex DNA, and what methodologies quantify binding efficacy?

  • Methodology : Derivatives like MM41 (structurally similar) bind G-quadruplexes via π-π stacking and electrostatic interactions. Techniques include:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD_D values in µM range) .
  • Fluorescence Resonance Energy Transfer (FRET) : Monitors thermal stabilization (ΔTm_m ≥10°C for G4-DNA vs. duplex DNA) .
  • In vivo models : Anti-tumor activity is assessed in pancreatic cancer xenografts, with tumor volume reduction quantified via caliper measurements .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., morpholinopropyl vs. pyrrolidinyl groups alter solubility and target affinity) .
  • Dose-response profiling : Identify non-linear effects (e.g., biphasic responses due to off-target binding at high concentrations) .
  • Meta-analysis of crystallographic data : Confirm whether structural variations (e.g., peripheral alkyl chain length) impact binding modes .

Q. How are polymorphic forms of this compound screened for material science applications?

  • Methodology :

  • Thermal analysis (DSC/TGA) : Detect phase transitions (e.g., enantiotropic polymorphs stable above 200°C) .
  • Grazing-incidence X-ray diffraction (GI-XRD) : Resolve backbone alignment in thin films (e.g., face-on vs. edge-on orientation in NDI-based polymers) .
  • Electron mobility testing : Compare charge transport properties (e.g., µe_e = 0.043–0.7 cm2^2/Vs in OFETs depending on donor-acceptor rigidity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 2
Reactant of Route 2
2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

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